

Endocrine-Disrupting Potential of Triadimefon in Aquatic Species: A Technical Guide

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Compound of Interest

Compound Name: *Triadimefon*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine-disrupting potential of the triazole fungicide, **Triadimefon**, in various aquatic species. It is designed to be a resource for researchers and scientists investigating the environmental impact of pesticides and for professionals in drug development seeking to understand the mechanisms of endocrine disruption. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways.

Executive Summary

Triadimefon is a widely used fungicide that has been detected in aquatic environments. A growing body of scientific evidence indicates that **Triadimefon** can act as an endocrine-disrupting chemical (EDC) in aquatic organisms, affecting the thyroid and reproductive systems.^{[1][2][3]} It has been shown to alter the expression of key genes involved in hormone synthesis and regulation, leading to hormonal imbalances and adverse reproductive and developmental outcomes in fish and amphibians.^{[4][5][6]} This guide synthesizes the current knowledge on the subject, providing a technical foundation for further research and risk assessment.

Quantitative Data on Endocrine Disruption by Triadimefon

The following tables summarize the quantitative effects of **Triadimefon** on various endocrine-related endpoints in different aquatic species.

Table 2.1: Effects of Triadimefon on Gene Expression in Fish

Species	Tissue/Life Stage	Gene	Exposure Concentration (µg/L)	Exposure Duration	Fold Change/Effect	Reference
Danio rerio (Zebrafish)	Larvae	vitellogenin (vtg)	0.125, 0.25, 0.5 (µg/mL)	120 days	Significantly reduced transcription	[7]
Danio rerio (Zebrafish)	Embryo	Cytochrome P450 family 19 subfamily A, polypeptide 1b (cyp19a1b)	10 (µg/mL)	72 hours	Up-regulation	[8]
Gobiocypris rarus (Rare Minnow)	Larvae	vitellogenin (VTG)	1, 10, 100	3, 6, 10, 14 days	Decreased mRNA level	[6]
Gobiocypris rarus (Rare Minnow)	Larvae	Cytochrome P450 family 19 subfamily A, polypeptide 1a (CYP19a)	1, 10, 100	3, 6, 10, 14 days	Decreased mRNA level	[6]
Gobiocypris rarus (Rare Minnow)	Larvae	Estrogen Receptor α (ER α)	1, 10, 100	3, 6, 10, 14 days	Regulated transcription	[6]
Gobiocypris rarus	Larvae	Steroidogenic acute	1, 10, 100	3, 6, 10, 14 days	Regulated transcription	[6]

(Rare Minnow)		regulator (StAR)		n		
Danio rerio (Zebrafish)	Early Life Stage	Thyroid-stimulating hormone beta (TSH-beta)	2, 4 (µg/mL)	120 hpf	4.0- and 5.2-fold increase	[9]
Danio rerio (Zebrafish)	Early Life Stage	Deiodinase type I (dio1)	2 (µg/mL)	120 hpf	1.5-fold decrease	[9]
Danio rerio (Zebrafish)	Early Life Stage	Thyroid hormone receptor beta (thrb)	2, 4 (µg/mL)	120 hpf	Significantly down-regulated	[5]

Table 2.2: Effects of Triadimefon on Hormone Levels

Species	Sex	Hormone	Exposure Concentration (mg/L)	Exposure Duration	Effect	Reference
Xenopus laevis	Female	Estradiol (E2)	1, 10	14 days	Significantly decreased	[4][10]
Xenopus laevis	Male & Female	Testosterone (T)	1, 10	14 days	No significant difference	[4][10]
Danio rerio	Mixed	Thyroxine (T4)	2, 4 (µg/mL)	120 hpf	Increased	[5][9]
Danio rerio	Mixed	Triiodothyronine (T3)	2, 4 (µg/mL)	120 hpf	Decreased	[5][9]

Table 2.3: Effects of Triadimefon on Reproductive and Developmental Endpoints

Species	Endpoint	Exposure Concentration (µg/mL)	Exposure Duration	Effect	Reference
Danio rerio	Hatching Rate	2, 4	77 hpf	Statistically significant decrease	[7] [11]
Danio rerio	Body Length	4	120 hpf	Statistically significant reduction	[7]
Danio rerio	Breeding Success (Egg Production)	0.25	120 days	Reduced	[7]
Danio rerio	Offspring Egg Fertility	0.5	120 days	Reduced	[7]
Danio rerio	Offspring Survival	0.5	120 days	Reduced	[7]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the endocrine-disrupting effects of **Triadimefon**.

Aquatic Species Exposure

- **Test Organisms:** Zebrafish (*Danio rerio*), Rare Minnow (*Gobiocypris rarus*), and African Clawed Frog (*Xenopus laevis*) are commonly used models.
- **Exposure System:** Semi-static or flow-through systems are typically employed to maintain constant concentrations of **Triadimefon**.
- **Test Concentrations:** A range of concentrations are used, from environmentally relevant levels (ng/L to low µg/L) to higher concentrations to establish dose-response relationships.[\[1\]](#)

[6]

- Water Quality: Standard water quality parameters (pH, temperature, dissolved oxygen, hardness) are maintained and monitored throughout the exposure period.
- Photoperiod: A standard light:dark cycle (e.g., 14:10 h) is maintained.
- Feeding: Organisms are fed a standard diet (e.g., brine shrimp nauplii for fish larvae) at regular intervals.

Gene Expression Analysis (qPCR)

- RNA Extraction: Total RNA is extracted from whole-body tissues of larvae or specific organs of adult organisms using commercially available kits (e.g., Trizol reagent).
- Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- Quantitative Real-Time PCR (qPCR):
 - Primers: Gene-specific primers for target genes (e.g., vtg, cyp19a, $er\alpha$) and a reference gene (e.g., β -actin, ef1 α) are designed and validated. An example of primer sequences for zebrafish cyp19a1b are: (fw) 5'-TCGGCACGGCGTGCAACTAC -3' and (rev) 5'-CATACCTATGCATTGCAGACC-3'.[\[12\]](#)
 - Reaction Mix: A typical qPCR reaction mix includes cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green or EvaGreen), and a DNA polymerase in a reaction buffer.
 - Thermal Cycling: The qPCR is performed in a thermal cycler with a program that typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
 - Data Analysis: The relative expression of the target genes is calculated using the $2^{-\Delta\Delta C_t}$ method, normalized to the expression of the reference gene.

Hormone Assays

- **Sample Collection:** Blood plasma or whole-body homogenates are collected for hormone analysis.
- **Hormone Extraction:** Hormones are often extracted from the samples using organic solvents (e.g., diethyl ether).
- **Enzyme-Linked Immunosorbent Assay (ELISA):** Commercially available ELISA kits are commonly used to quantify the concentrations of hormones such as estradiol (E2), testosterone (T), thyroxine (T4), and triiodothyronine (T3). The assay is performed according to the manufacturer's instructions, and the hormone concentrations are determined by comparing the sample absorbance to a standard curve.

Histological Analysis

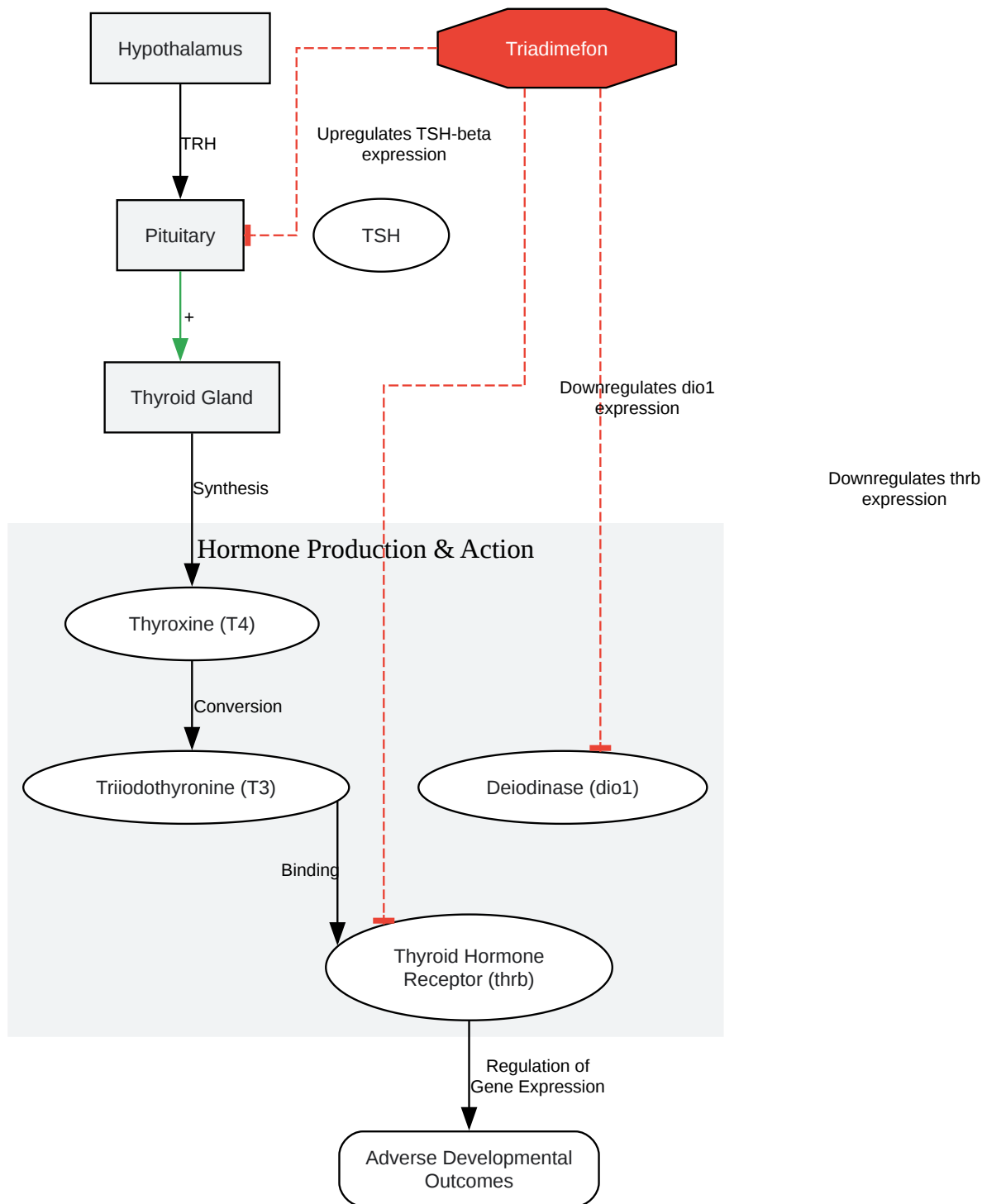
- **Tissue Fixation:** Gonads or other target tissues are dissected and fixed in a suitable fixative (e.g., Bouin's solution or 4% paraformaldehyde).
- **Processing and Embedding:** The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax.
- **Sectioning and Staining:** The paraffin-embedded tissues are sectioned using a microtome and the sections are mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with hematoxylin and eosin (H&E) for general morphological examination.
- **Microscopy:** The stained sections are examined under a light microscope to assess for any histopathological changes, such as alterations in gonadal development or tissue structure.

Signaling Pathways and Visualizations

Triadimefon disrupts endocrine function by interfering with key signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways affected.

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

Triadimefon has been shown to interfere with the HPT axis, which is crucial for regulating development and metabolism in aquatic vertebrates.[5] It can alter the expression of genes at different levels of this axis, leading to changes in thyroid hormone levels.

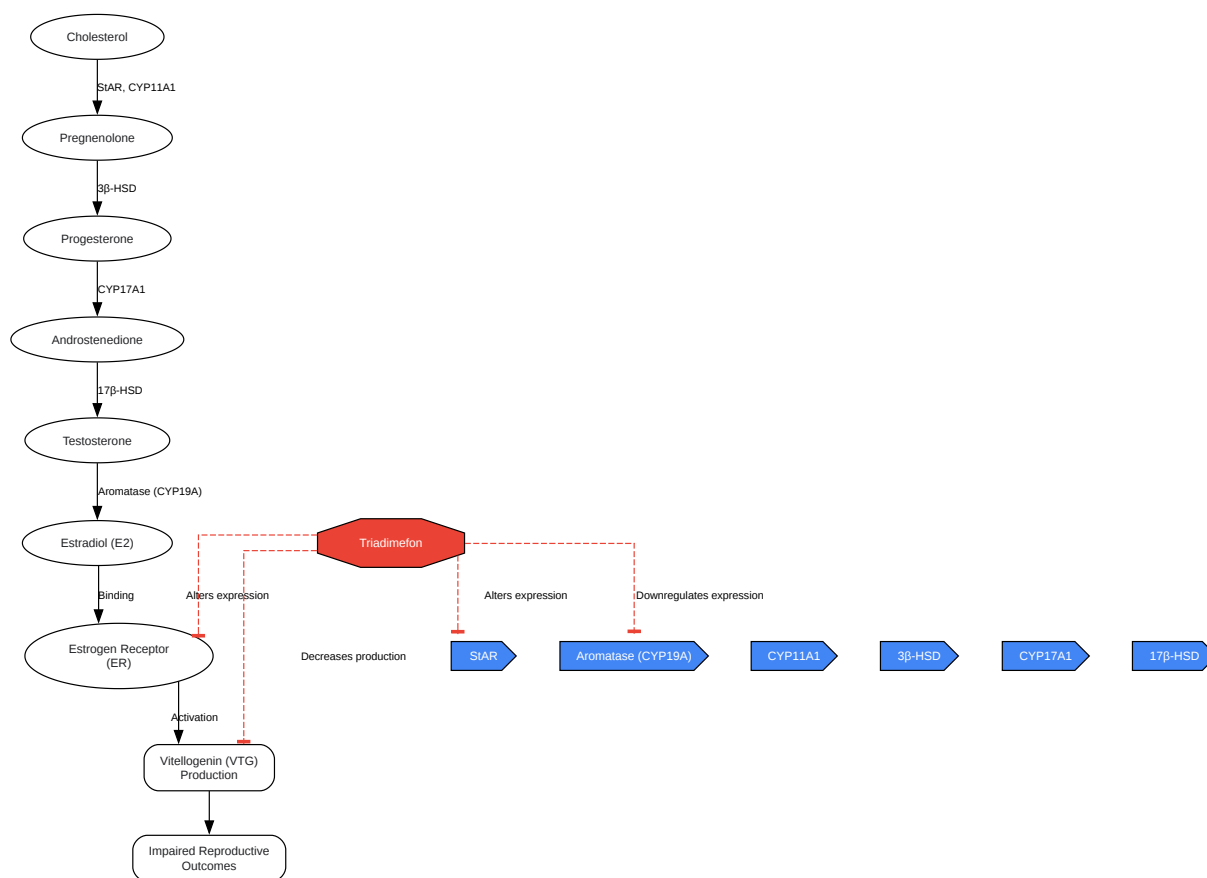


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Caption: Disruption of the HPT axis by **Triadimefon**.

Interference with Steroidogenesis and Reproductive Signaling

Triadimefon can also disrupt the synthesis of sex steroids and the signaling pathways that regulate reproduction.^[6] This can lead to altered sex hormone levels and impaired reproductive function.

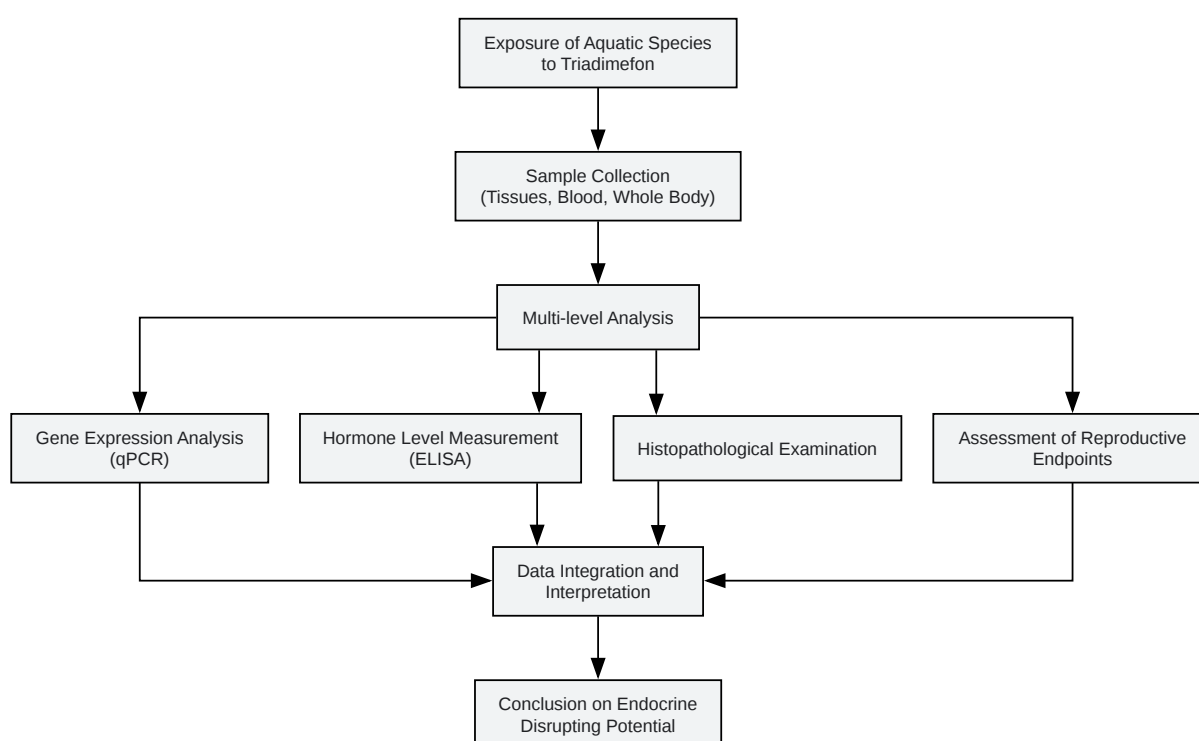


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Caption: Interference of **Triadimefon** with steroidogenesis.

Experimental Workflow for Assessing Endocrine Disruption

The following diagram illustrates a typical experimental workflow for investigating the endocrine-disrupting potential of a chemical like **Triadimefon** in an aquatic species.



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Caption: Experimental workflow for EDC assessment.

Conclusion

The evidence presented in this technical guide strongly indicates that **Triadimefon** has the potential to disrupt the endocrine systems of aquatic species. It interferes with both the thyroid and reproductive axes, leading to a cascade of effects from the molecular to the organismal level. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers and professionals working to understand and mitigate the risks associated with this and other potential endocrine-disrupting chemicals in the aquatic environment. Further research is warranted to fully elucidate the long-term ecological consequences of **Triadimefon** exposure.

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